molecular formula C19H16N4O4S B13946320 Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- CAS No. 63216-99-9

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)-

Cat. No.: B13946320
CAS No.: 63216-99-9
M. Wt: 396.4 g/mol
InChI Key: WERWRDQEUMUEIN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is notable for its applications in dyeing and pigmentation, as well as its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The process generally includes the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.

Industrial production methods may involve variations of these steps to optimize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid for sulfonation) or nitrating mixtures (e.g., nitric acid and sulfuric acid for nitration).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its use in imaging techniques and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, which can influence cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-hydroxy-: Another aromatic sulfonic acid with similar chemical properties but different applications.

    Azobenzene: A simpler azo compound used extensively in dyeing and as a molecular switch in photomechanical processes.

    4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts: A class of azo compounds with significant antibacterial and antioxidant properties.

Uniqueness

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual azo groups and sulfonic acid functionality make it particularly useful in applications requiring strong coloration and potential biological activity.

Properties

CAS No.

63216-99-9

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

3-[[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C19H16N4O4S/c1-13-11-16(22-21-15-3-2-4-18(12-15)28(25,26)27)7-10-19(13)23-20-14-5-8-17(24)9-6-14/h2-12,24H,1H3,(H,25,26,27)

InChI Key

WERWRDQEUMUEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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